molecular formula C14H10ClF2NO B259888 N-(2-chlorobenzyl)-2,4-difluorobenzamide

N-(2-chlorobenzyl)-2,4-difluorobenzamide

Cat. No.: B259888
M. Wt: 281.68 g/mol
InChI Key: SDTWCWPJQAGDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorobenzyl)-2,4-difluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with 2,4-difluoro groups and an N-linked 2-chlorobenzyl moiety. This compound belongs to a broader class of fluorinated benzamides, which are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science .

Properties

Molecular Formula

C14H10ClF2NO

Molecular Weight

281.68 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,4-difluorobenzamide

InChI

InChI=1S/C14H10ClF2NO/c15-12-4-2-1-3-9(12)8-18-14(19)11-6-5-10(16)7-13(11)17/h1-7H,8H2,(H,18,19)

InChI Key

SDTWCWPJQAGDQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(C=C2)F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(C=C2)F)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-Chlorobenzyl)-2,4-difluorobenzamide and Analogues

Compound Name Substituents on Benzamide Core N-Linked Group Key Properties/Applications Reference
This compound 2,4-difluoro 2-Chlorobenzyl Potential synthon for drug development Inferred
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2-fluoro 2,4-Difluorophenyl Crystallographic studies (hydrogen bonding, stacking)
Chlorfluazuron 2,6-difluoro 4-(3-chloro-5-trifluoromethyl-2-pyridinyl-oxy)-3,5-dichlorophenyl Insect growth regulator (IGR)
N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide (3b) 2,4-difluoro Benzothiazolyl Antifungal/antibacterial activity
N-(2,4-Dichlorobenzyl)-2-(trifluoromethyl)benzamide 2-(trifluoromethyl) 2,4-Dichlorobenzyl Enhanced lipophilicity

Key Observations:

Fluorine Positioning :

  • The 2,4-difluoro substitution in the target compound contrasts with Fo24’s 2-fluoro and 2,4-difluorophenyl groups. This difference alters electron-withdrawing effects and molecular dipole moments, impacting crystal packing and solubility .
  • Chlorfluazuron’s 2,6-difluoro configuration demonstrates that fluorine position significantly affects biological target specificity, as seen in its insecticidal activity .

The trifluoromethyl group in N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)benzamide increases electron deficiency, which may improve interactions with aromatic residues in proteins .

Key Findings:

  • Lipophilicity : The 2-chlorobenzyl group in the target compound likely increases logP compared to Fo24, aligning it with compounds like 3b and Chlorfluazuron, which exhibit higher membrane permeability .
  • Thermal Stability : High melting points (>250°C) in benzothiazolyl derivatives (e.g., 3b) suggest strong intermolecular forces, whereas Fo24’s lower melting point (145–147°C) reflects less dense crystal packing .
  • Biological Activity : While direct data are unavailable for the target compound, analogs like 3b and Chlorfluazuron demonstrate that halogen and fluorine substitutions correlate with antifungal and insecticidal potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.